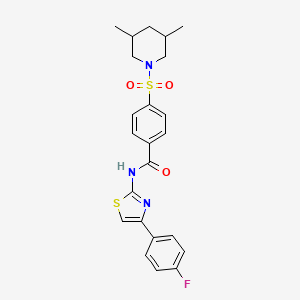
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group derived from 3,5-dimethylpiperidine and a thiazole moiety attached to a benzamide core. Its molecular formula is C18H22FN3O2S, with a molecular weight of approximately 357.45 g/mol. The structural complexity suggests diverse interactions with biological targets, particularly in cancer therapy and angiogenesis inhibition.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound is believed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Inhibition of VEGFR-2 can lead to reduced vascularization in tumors, thereby limiting their growth and metastasis.
- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in assays involving human cancer cell lines such as HT-29 (colorectal cancer), A431 (skin cancer), and PC3 (prostate cancer).
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits IC50 values ranging from 10 to 20 µM against several cancer cell lines. These values indicate moderate potency compared to established chemotherapeutic agents.
- Western Blot Analysis : Studies using Western blotting techniques have revealed that treatment with this compound leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting an induction of apoptosis in treated cells.
- VEGFR-2 Inhibition : The compound has been characterized as a selective inhibitor of VEGFR-2, with IC50 values reported in the low nanomolar range (e.g., IC50 = 8 nM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HT-29 | 15 | Induction of apoptosis |
| Cytotoxicity | A431 | 12 | Induction of apoptosis |
| Cytotoxicity | PC3 | 18 | Induction of apoptosis |
| VEGFR-2 Inhibition | - | 8 | Inhibition of angiogenesis |
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUXPVUBXDMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














